molecular formula C18H21BrN4O4 B2883155 1-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]piperidine-4-carboxamide CAS No. 686749-19-9

1-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]piperidine-4-carboxamide

Cat. No.: B2883155
CAS No.: 686749-19-9
M. Wt: 437.294
InChI Key: SWLPOWUXSDUXSA-UHFFFAOYSA-N
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Description

1-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]piperidine-4-carboxamide is a complex organic compound that belongs to the quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . This compound, with its unique structure, has drawn attention in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic methods for quinazoline derivatives include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . For instance, the Aza-Diels-Alder reaction is a powerful tool for synthesizing quinazoline derivatives, involving the coupling of imine and electron-rich alkene .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing scalable techniques such as continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines.

Scientific Research Applications

1-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . For example, they may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a simpler structure.

    6-bromo-2,4-dioxo-1H-quinazoline: A closely related compound with similar biological activities.

    Piperidine-4-carboxamide: Another related compound with a different functional group.

Uniqueness

1-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.

Properties

IUPAC Name

1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O4/c19-12-3-4-14-13(10-12)17(26)23(18(27)21-14)7-1-2-15(24)22-8-5-11(6-9-22)16(20)25/h3-4,10-11H,1-2,5-9H2,(H2,20,25)(H,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLPOWUXSDUXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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